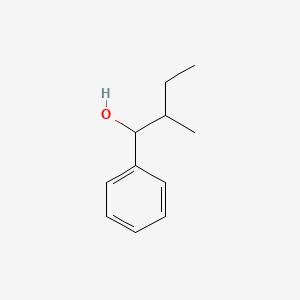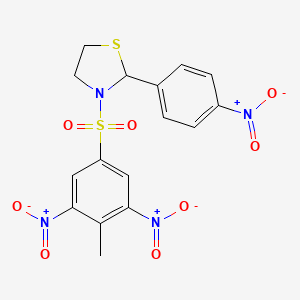
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound characterized by its unique thiazolidine ring structure and multiple nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the nitro and sulfonyl groups through nitration and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while nucleophilic substitution of the sulfonyl group can produce a variety of sulfonamide derivatives.
Scientific Research Applications
3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-chlorophenyl)-1,3-thiazolidine
- 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Uniqueness
Compared to similar compounds, 3-(4-Methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C16H14N4O8S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-(4-methyl-3,5-dinitrophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H14N4O8S2/c1-10-14(19(23)24)8-13(9-15(10)20(25)26)30(27,28)17-6-7-29-16(17)11-2-4-12(5-3-11)18(21)22/h2-5,8-9,16H,6-7H2,1H3 |
InChI Key |
QWXKWUJIXXSCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



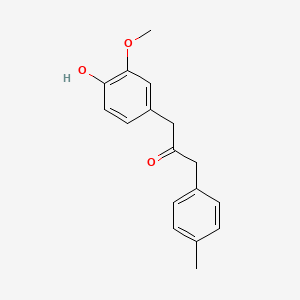
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
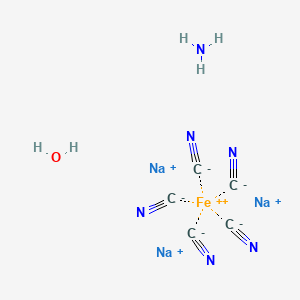
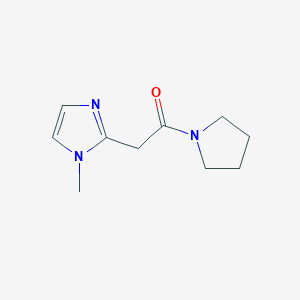
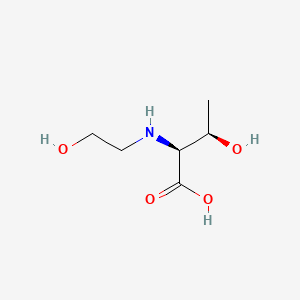
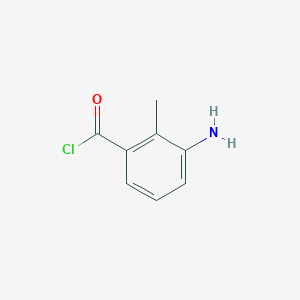
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
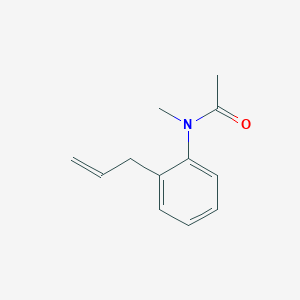
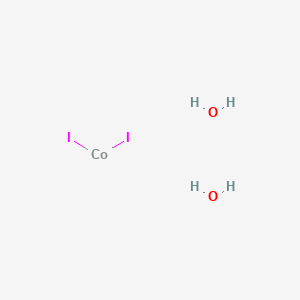
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
